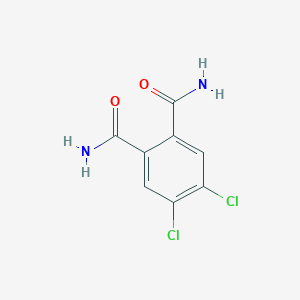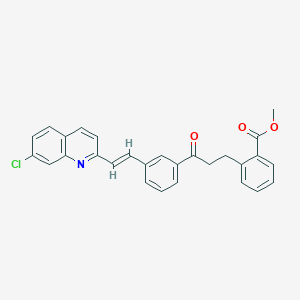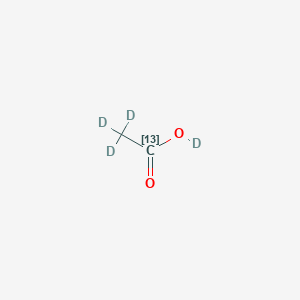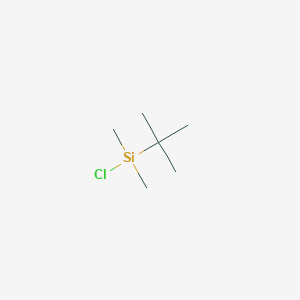
Tert-butyldimethylsilyl chloride
Vue d'ensemble
Description
Tert-butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
Synthesis Analysis
Tert-butyldimethylsilyl chloride (TBSCI) was synthesized by the reaction of tert-butyllithium with dichlorodimethylsilane . The pentane solution of dichlorodimethylsilane was cooled to 0°C, and the pentane solution of tert-butyllithium was added dropwise with stirring under nitrogen .Molecular Structure Analysis
Tert-butyldimethylsilyl chloride is a silyl chloride consisting of a central silicon atom covalently bonded to one chloro, one tert-butyl, and two methyl groups . It is used for derivatizing compounds for gas chromatography/mass spectrometry applications .Chemical Reactions Analysis
Tert-butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .Physical And Chemical Properties Analysis
Tert-butyldimethylsilyl chloride has a molar mass of 150.72 g·mol−1 . It is a white solid with a pungent, grassy odor . It has a melting point of 86–89 °C . It is soluble in many organic solvents but reacts with water and alcohols .Applications De Recherche Scientifique
Protecting Reagent
TBDMSCl is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . This means it can be used to temporarily mask these functional groups during a chemical reaction to prevent them from reacting.
Preparation of Isoxazoline N-Oxides
TBDMSCl is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . Isoxazoline N-oxides are important intermediates in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Silicon Substrate Formation
TBDMSCl is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic system for hydrogen production . This application is particularly relevant in the field of renewable energy.
Synthesis of Organosilicon Compounds
Due to its organosilicon nature, TBDMSCl can be used in the synthesis of other organosilicon compounds . These compounds have a wide range of applications, including in the production of silicones, in semiconductor technology, and in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that primarily targets alcohols, amines, amides, and various carboxylic acids . It serves as a versatile protecting reagent in organic synthesis .
Mode of Action
TBDMSCl interacts with its targets by reacting with alcohols in the presence of a base to give tert-butyldimethylsilyl ethers . The reaction can be represented as follows:
(CH3)3C(CH3)2SiCl+ROH→(CH3)3C(CH3)2SiOR+HCl(CH_3)_3C(CH_3)_2SiCl + ROH \rightarrow (CH_3)_3C(CH_3)_2SiOR + HCl (CH3)3C(CH3)2SiCl+ROH→(CH3)3C(CH3)2SiOR+HCl
These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Biochemical Pathways
The primary biochemical pathway affected by TBDMSCl involves the protection of alcohols in organic synthesis . By transforming alcohols into silyl ethers, TBDMSCl allows for other transformations to be affected in the molecule without interference from the hydroxyl groups .
Pharmacokinetics
It’s important to note that tbdmscl is soluble in many organic solvents but reacts with water and alcohols .
Result of Action
The result of TBDMSCl’s action is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers serve as protective groups in organic synthesis, allowing for further reactions to take place without the interference of the hydroxyl groups .
Action Environment
TBDMSCl is sensitive to moisture and should be used in anhydrous systems . It is also recommended to handle and use TBDMSCl in a well-ventilated area or outdoors due to its reactivity . The compound is corrosive and flammable, and it has a pungent, grassy odor .
Safety and Hazards
Orientations Futures
Tert-butyldimethylsilyl chloride is used to protect hydroxyl group in organic synthesis . It finds application in the synthesis of prostaglandin . It is also used as an auxiliary material for hypolipaemics such as lovastatin and simvastatin . It plays an important role in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .
Propriétés
IUPAC Name |
tert-butyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038843 | |
| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butyldimethylchlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21756 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tert-Butyldimethylsilyl chloride | |
CAS RN |
18162-48-6 | |
| Record name | tert-Butyldimethylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tert-butyldimethylsilyl chloride primarily interacts with hydroxyl groups (-OH) in molecules, forming tert-butyldimethylsilyl ethers. This reaction effectively protects the hydroxyl group from unwanted reactions in subsequent synthetic steps. [] This protection is particularly useful in nucleoside and nucleotide chemistry. []
ANone:
- Spectroscopic Data: While specific data isn't provided in the abstracts, TBDMSCl is commonly characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ]
A: TBDMSCl is moisture-sensitive and should be handled under inert conditions. [] It is compatible with a wide range of organic solvents. Its stability under different conditions is not explicitly discussed in these abstracts.
A: One study employed computational chemistry to investigate the silylation of secondary alcohols with TBDMSCl, catalyzed by DMAP (4-(N,N-dimethylamino)pyridine). [] They found that the silyl group transfer occurs over a relatively flat energy surface.
ANone: The provided abstracts primarily focus on synthetic applications of TBDMSCl. Information about its stability under various conditions and formulation strategies is not included.
A: TBDMSCl is moisture-sensitive and should be handled in a fume hood due to its unpleasant odor. [] Specific SHE regulations and risk minimization strategies are not detailed in the provided abstracts.
A: While the abstracts lack specific historical details, TBDMSCl has become an indispensable reagent in organic synthesis, especially for protecting hydroxyl groups in complex molecules like nucleosides. [] Its introduction marked a significant milestone in synthetic chemistry.
A: The use of TBDMSCl in synthesizing anti-HIV-1 compounds like TSAO analogues highlights its role in bridging organic chemistry and medicinal chemistry. [, ] Similarly, its application in creating novel catalysts [] demonstrates its interdisciplinary relevance in materials science and catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

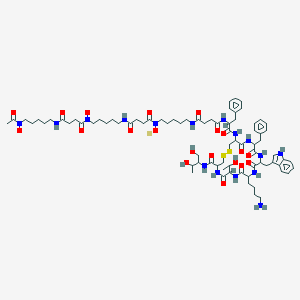
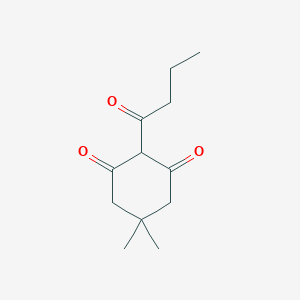

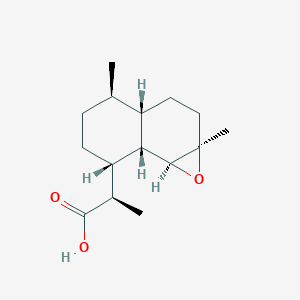

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
